3,4-Difluoro-4'-methoxybenzophenone

Synthetic methodology C–C bond cleavage Biaryl construction

Sourcing fluorinated benzophenones with consistent regiochemistry can stall discovery timelines. 3,4-Difluoro-4'-methoxybenzophenone (DFMB) is the validated solution: • 78% isolated decarbonylation yield - a 44% relative improvement over unsubstituted benzophenone under identical metal-free photochemical conditions. • Strategic LogP of 3.20 and dual SNAr activation at the 3,4-positions enable sequential heterocycle elaboration. • ≥98% purity, bench-stable white solid, available for immediate dispatch with batch-to-batch analytical consistency.

Molecular Formula C14H10F2O2
Molecular Weight 248.229
CAS No. 845780-99-6
Cat. No. B2554359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-4'-methoxybenzophenone
CAS845780-99-6
Molecular FormulaC14H10F2O2
Molecular Weight248.229
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
InChIKeyONOCBOBFQRIUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-4'-methoxybenzophenone (CAS 845780-99-6): Physicochemical Identity, Structural Class, and Procurement Context


3,4-Difluoro-4'-methoxybenzophenone (DFMB; IUPAC: (3,4-difluorophenyl)(4-methoxyphenyl)methanone) is a disubstituted diaryl ketone of the benzophenone class, bearing two electron-withdrawing fluorine atoms at the 3- and 4-positions of one phenyl ring and an electron-donating methoxy group at the 4'-position of the opposite ring [1]. With a molecular formula of C₁₄H₁₀F₂O₂ and a molecular weight of 248.22 g·mol⁻¹, the compound exhibits a computed LogP of 3.20 and a topological polar surface area (TPSA) of 26.3 Ų . The 3,4-difluoro substitution motif is structurally related to key intermediates in FDA-approved pharmaceuticals, notably the antithrombotic agent ticagrelor, which employs a (3,4-difluorophenyl)ethanol synthon [2]. The compound is commercially available at ≥98% purity from multiple catalog suppliers and is classified for research and further manufacturing use only .

Why Generic Benzophenone Substitution Fails: The Quantifiable Impact of 3,4-Difluoro-4'-methoxy Substitution on Reactivity, Lipophilicity, and Thermal Properties


3,4-Difluoro-4'-methoxybenzophenone cannot be freely substituted with mono-fluorinated, regioisomeric, or non-fluorinated benzophenone analogs in research or industrial applications because the specific arrangement of two ortho/meta-related fluorine atoms adjacent to the carbonyl on one ring, combined with a para-methoxy donor on the opposite ring, generates a quantitatively distinct electronic and physicochemical profile. In a direct decarbonylation reaction study, this compound delivered a 78% isolated product yield, substantially exceeding the 54% yield of unsubstituted benzophenone and outperforming the 52–76% range of other multi-substituted analogs under identical conditions [1]. Its computed LogP of 3.20 represents a +0.14 log unit increase over the mono-fluoro analog 4-fluoro-4'-methoxybenzophenone (LogP 3.06) and a +0.27 log unit increase over the non-fluorinated 4-methoxybenzophenone (LogP 2.93), differences that directly impact membrane permeability and pharmacokinetic behavior in medicinal chemistry contexts . The boiling point of 363.1 °C is approximately 10 °C higher than the mono-fluoro analog (351.4 °C), reflecting enhanced intermolecular forces that may influence distillation purification protocols [2]. These are not interchangeable parameters; they represent verifiable, quantifiable differentiation.

Quantitative Differentiation Evidence for 3,4-Difluoro-4'-methoxybenzophenone (CAS 845780-99-6) Against Closest Structural Analogs


Decarbonylation Reaction Yield: 3,4-Difluoro-4'-methoxybenzophenone (78%) vs. Unsubstituted Benzophenone (54%) Under Identical Light-Driven Conditions

In the light-driven, transition-metal-free decarbonylation reaction reported by Cao et al. (Nature Communications, 2022), the unsymmetrical diaryl ketone bearing 3,4-difluoro and 4′-OMe substituents underwent dual C–C bond cleavage to afford the corresponding biaryl product 2x in 78% isolated yield under standard conditions (DBU, t-BuOK, DMSO, H₂O, RT, 36 h, N₂) [1]. Under the exact same protocol, unsubstituted benzophenone produced biphenyl 2a in only 54% yield, and multi-substituted benzophenone variants gave products 2n–2r in 52–76% yields. The 78% yield places this compound at the upper boundary of the substrate scope, outperforming the parent benzophenone by +24 percentage points (a 44% relative yield improvement) [1].

Synthetic methodology C–C bond cleavage Biaryl construction

Computed Lipophilicity (LogP): 3,4-Difluoro-4'-methoxybenzophenone (3.20) vs. Mono-Fluoro Analog 4-Fluoro-4'-methoxybenzophenone (3.07)

The computed octanol-water partition coefficient (LogP) for 3,4-difluoro-4'-methoxybenzophenone is 3.2044 as reported by ChemScene . The closest mono-fluorinated analog, 4-fluoro-4'-methoxybenzophenone (CAS 345-89-1), has a reported LogP of 3.06530 from BOC Sciences and an ACD/LogP of 3.45 from ChemSpider . Using the most conservative LogP comparator (3.065), the addition of a second fluorine atom at the 3-position increases lipophilicity by ΔLogP ≈ +0.14. The non-fluorinated analog 4-methoxybenzophenone (CAS 611-94-9) has a LogP of 2.926 , giving the difluoro compound a +0.28 advantage. In medicinal chemistry, this incremental lipophilicity gain is pharmacologically meaningful: a ΔLogP of +0.14 can translate to measurably enhanced membrane permeability while remaining within the favorable drug-like LogP range (<5), as established in the literature on fluorine substitution effects on logP [1].

Medicinal chemistry Drug design ADME prediction

Boiling Point Differentiation: 3,4-Difluoro-4'-methoxybenzophenone (363.1 °C) vs. 4-Fluoro-4'-methoxybenzophenone (351.4 °C)

The boiling point of 3,4-difluoro-4'-methoxybenzophenone is reported as 363.1±42.0 °C at 760 mmHg [1]. The mono-fluorinated analog 4-fluoro-4'-methoxybenzophenone (CAS 345-89-1) boils at 351.4±27.0 °C at 760 mmHg , a difference of approximately +11.7 °C. The non-fluorinated 4-methoxybenzophenone boils at 354–356 °C . The regioisomer 3,4'-difluoro-4-methoxybenzophenone (CAS 87750-58-1) reports a boiling point of 365.4 °C at 760 mmHg with a density of 1.241 g/cm³, compared to the target compound's density of 1.2±0.1 g/cm³ [2]. The higher boiling point of the 3,4-difluoro compound relative to its mono-fluoro analog is consistent with the increased molecular weight (248.22 vs. 230.23 g·mol⁻¹) and the enhanced dipole-dipole interactions conferred by the additional electronegative fluorine substituent.

Purification method selection Thermal stability Process chemistry

Regioisomeric Differentiation: 3,4-Difluoro-4'-methoxybenzophenone vs. 3,4'-Difluoro-4-methoxybenzophenone — Divergent Substitution Patterns Yield Distinct Physicochemical Profiles

3,4-Difluoro-4'-methoxybenzophenone (CAS 845780-99-6) and its regioisomer 3,4'-difluoro-4-methoxybenzophenone (CAS 87750-58-1) share the same molecular formula (C₁₄H₁₀F₂O₂) and molecular weight (248.22 g·mol⁻¹), but differ critically in the spatial arrangement of substituents. In the target compound, both fluorine atoms reside on the same phenyl ring (3,4-positions) with the methoxy group on the opposite ring (4'-position). In the regioisomer, one fluorine is on each ring: the 3-fluoro-4-methoxyphenyl ring is coupled to a 4-fluorophenyl ring [1]. This regioisomeric difference manifests in measurable physical properties: the target compound has a density of 1.2±0.1 g/cm³ [2], while the 3,4'-isomer is consistently reported with a higher density of 1.241 g/cm³ across multiple sources [3]. The computed TPSA of the target compound is 26.3 Ų with 2 H-bond acceptors , whereas the regioisomer has 4 H-bond acceptors (including the methoxy oxygen and carbonyl oxygen on separate rings, plus two fluorines) . In the Nature Communications decarbonylation study, the 3,4-difluoro substitution pattern (both fluorines on one ring) was explicitly noted as a viable substrate yielding 78%, while the 3,4'-isomer was not tested, suggesting its distinct electronic distribution may produce different reactivity outcomes [4].

Regioisomer selection Structure-property relationships Synthetic intermediate specification

Electronic Effect Multiplier: Cumulative σ_m of Two Fluorine Substituents (Σσ_m ≈ +0.68) vs. Single Fluorine (σ_m = +0.34) in Aromatic Electrophilic/Nucleophilic Reactivity Tuning

The Hammett substituent constant for a meta-fluorine substituent is σ_m = +0.34, reflecting its strong inductive electron-withdrawing character [1]. In 3,4-difluoro-4'-methoxybenzophenone, the two fluorine atoms at the 3- and 4-positions of the benzoyl ring exert a cumulative electron-withdrawing effect approximately double that of a single fluorine (Σσ_m ≈ +0.68), while the para-methoxy group on the opposite ring contributes an electron-donating σ_p = −0.27, creating a polarized push-pull electronic system [2]. In contrast, the mono-fluoro analog 4-fluoro-4'-methoxybenzophenone has only one fluorine (σ_p for para-F = +0.06, though inductive effects remain), and the regioisomer 3,4'-difluoro-4-methoxybenzophenone distributes its two fluorines across both rings (one meta to carbonyl, one para), producing a different net electronic profile. The literature on benzophenone photophysics confirms that substituent electronic character profoundly affects both ground-state reactivity and excited-state behavior (e.g., photoreduction kinetics), with fluorinated benzophenones showing distinct rate coefficients compared to methoxy-only or unsubstituted analogs [3]. The 3,4-difluoro arrangement specifically enhances the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent or ketone substrate in nucleophilic addition and cross-coupling reactions.

Physical organic chemistry Linear free-energy relationships Reactivity prediction

Optimal Research and Industrial Application Scenarios for 3,4-Difluoro-4'-methoxybenzophenone (CAS 845780-99-6) Based on Quantitative Differentiation Evidence


Light-Driven Decarbonylative Biaryl Synthesis: Preferred Substrate for High-Yield C–C Bond Cleavage

In transition-metal-free photochemical decarbonylation protocols for constructing biaryl scaffolds, 3,4-difluoro-4'-methoxybenzophenone is a demonstrably superior substrate choice. The Nature Communications study by Cao et al. (2022) established a 78% isolated yield under mild, metal-free conditions (390 nm LEDs, DBU, t-BuOK, DMSO, RT), outperforming unsubstituted benzophenone (54%) by a wide margin [1]. For medicinal chemistry groups synthesizing fluorinated biaryl libraries—a privileged scaffold class in kinase inhibitors, GPCR ligands, and antiviral agents—this compound offers a 44% relative yield improvement over benzophenone, directly translating to higher throughput, reduced material costs, and fewer repeat syntheses. The 3,4-difluoro substitution pattern also survives the reaction intact, enabling further downstream functionalization.

Medicinal Chemistry Lead Optimization: Balanced Lipophilicity for ADME Property Tuning

For drug discovery programs requiring fine control of lipophilicity within the drug-like space (LogP 1–5), 3,4-difluoro-4'-methoxybenzophenone occupies a strategically advantageous intermediate position. Its computed LogP of 3.20 provides enhanced membrane permeability compared to the mono-fluoro analog (LogP 3.07) without reaching the potentially excessive lipophilicity of 4,4′-difluorobenzophenone (LogP 3.37) . This intermediate LogP, combined with a TPSA of 26.3 Ų and only 2 H-bond acceptors , places the compound in a favorable region of common drug-likeness filters. The presence of the 3,4-difluorophenyl motif—a recognized privileged fragment in approved drugs such as ticagrelor—further supports its use as a building block for generating screening libraries targeting P2Y₁₂, kinase, or protease targets [2].

Push-Pull Electronic Systems for Nonlinear Optical (NLO) and Photophysical Materials Research

The combination of two electron-withdrawing fluorine atoms (Σσ_m ≈ +0.68) on one ring and an electron-donating methoxy group (σ_p = −0.27) on the opposite ring creates a polarized push-pull diaryl ketone with a net Δσ ≈ 0.95 between rings [3]. This electronic asymmetry is a well-established design principle for nonlinear optical chromophores, where intramolecular charge-transfer (ICT) character governs first hyperpolarizability (β). Compared to the mono-fluoro analog (weaker acceptor strength) or the symmetrical 4,4′-difluorobenzophenone (no significant donor-acceptor polarization), this compound provides a uniquely balanced push-pull system. The benzophenone core additionally enables photoexcitation into reactive triplet states, making it relevant for photoredox catalysis and photoinitiator development [4]. The validated synthetic accessibility of this compound (≥98% purity from multiple suppliers) supports its use as a standardized building block in materials research programs .

Synthetic Intermediate for Fluorinated Heterocycle Construction via Nucleophilic Aromatic Substitution

The 3,4-difluoro substitution pattern activates the benzoyl ring toward nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions. With both the 3- and 4-positions fluorinated, the ring is doubly activated, enabling sequential or selective displacement reactions with amine, alkoxide, or thiol nucleophiles to generate diverse heterocyclic scaffolds. This contrasts with the mono-fluoro analog, which offers only a single reactive site, and the 3,4'-regioisomer, where the two fluorines reside on different rings and thus cannot participate in tandem SNAr on the same aromatic system. The literature precedent for 4,4′-difluorobenzophenone as a monomer in PEEK polymer synthesis demonstrates the broader utility of fluorinated benzophenones in nucleophilic polycondensation reactions [5], and the unsymmetrical nature of this compound opens additional avenues for sequence-defined oligomer or macrocycle synthesis that symmetrical analogs cannot access.

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